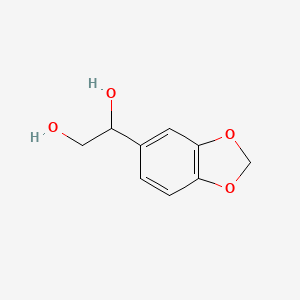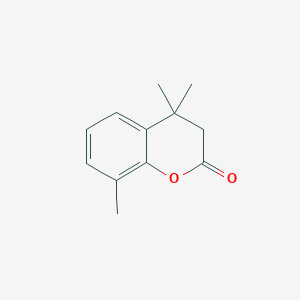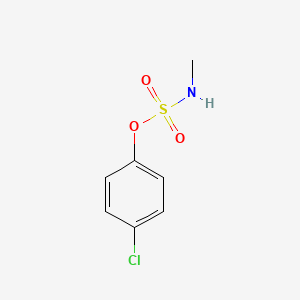
4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical
概要
説明
4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical is a stable organic radical known for its applications in organic synthesis and various industrial processes. This compound is part of the nitroxide family, which is characterized by the presence of a nitrogen-oxygen radical. It is widely used as an oxidizing agent and has significant applications in polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in the presence of a catalyst, such as copper or iron salts, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the stability and effectiveness of the final product .
化学反応の分析
Types of Reactions: 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: The nitroxide radical can be reduced to the corresponding hydroxylamine under specific conditions.
Substitution: It can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include sodium hypochlorite, hydrogen peroxide, and copper salts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Halogenated compounds and bases like sodium hydroxide are commonly used.
Major Products:
Oxidation: Aldehydes and ketones are the primary products.
Reduction: Hydroxylamines are formed.
Substitution: Various substituted piperidines are produced
科学的研究の応用
4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in oxidation reactions and as a radical initiator in polymerization processes.
Biology: The compound is employed in spin labeling techniques for studying protein structures and dynamics.
Industry: It is used in the production of advanced materials, including conductive polymers and nanocomposites.
作用機序
The mechanism of action of 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical involves the stabilization of the nitroxide radical. This radical can participate in redox reactions, where it alternates between the nitroxide and hydroxylamine forms. The compound’s ability to undergo reversible redox reactions makes it an effective catalyst and radical scavenger .
類似化合物との比較
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar applications in oxidation and polymer chemistry.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Known for its antioxidant properties and applications in biological studies.
2,2,6,6-Tetramethyl-4-piperidinol: Used in the synthesis of various derivatives and as a precursor in organic synthesis.
Uniqueness: 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical stands out due to its glycidyl group, which enhances its reactivity and allows for unique applications in polymerization and material science. Its stability and versatility make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethyl-4-(oxiran-2-ylmethoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2)5-9(15-7-10-8-16-10)6-12(3,4)13(11)14/h9-10,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURSRQJLHRSPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OCC2CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














